molecular formula C14H15N5O4S B2380192 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine CAS No. 545358-46-1

2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine

Cat. No. B2380192
CAS RN: 545358-46-1
M. Wt: 349.37
InChI Key: XETXFMSHLNWMDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine consists of a pyrimidine ring attached to a piperazine ring via a nitrogen atom. The piperazine ring is further substituted with a sulfonyl group that is attached to a nitrophenyl group .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, which are part of the structure of “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine”, are known to have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

COX-2 Inhibitory Activities

The compound has potential applications in the development of COX-2 inhibitors . COX-2 is an enzyme that plays a significant role in inflammation and pain, so inhibiting this enzyme can have therapeutic effects.

Synthesis of Piperazine Derivatives

The piperazino group in the structure of “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” suggests that it could be used in the synthesis of piperazine derivatives . Piperazine derivatives have a wide range of biological and pharmaceutical activity .

Development of Anti-Infective Agents

Pyrimidines have been found to have antibacterial, antiviral, and antifungal effects . Therefore, “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” could potentially be used in the development of new anti-infective agents.

Antioxidant Applications

Pyrimidines are also known to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This makes “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” a potential candidate for the development of new antioxidants.

Antituberculosis Applications

Pyrimidines have been found to have antituberculosis effects . This suggests that “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” could potentially be used in the development of new treatments for tuberculosis.

Safety and Hazards

The safety and hazards associated with 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c20-19(21)12-4-1-2-5-13(12)24(22,23)18-10-8-17(9-11-18)14-15-6-3-7-16-14/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETXFMSHLNWMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine

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